N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZWSNBXUPLWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylamine and 2-methylquinazolin-4-ol.
Coupling Reaction: The 3-bromophenylamine is reacted with 2-methylquinazolin-4-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazoline derivatives, including N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, have been reported to exhibit significant anticancer properties. They act as inhibitors of various receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which is implicated in many cancers. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies and Research Findings
-
Anticancer Studies :
- A study focusing on quinazoline derivatives demonstrated that modifications on the phenyl ring significantly influenced their anticancer activity. Compounds with electron-withdrawing groups showed enhanced inhibitory effects on cancer cell proliferation compared to those with electron-donating groups .
- Antimicrobial Evaluation :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
- Quinazoline Modifications : Methoxy groups (C6/C7) increase polarity, favoring blood-brain barrier penetration, while sulfanyl substitutions may enhance redox activity .
Functional Group Variations
The acetamide linker and quinazoline core are critical for bioactivity. Notable derivatives include:
Anti-inflammatory Acetamides
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide: Exhibits anti-inflammatory activity surpassing Diclofenac (reference drug) due to optimized hydrogen bonding via the ethylamino group.
- N-(3-bromophenyl) Target Compound : While direct anti-inflammatory data are unavailable, structural similarity suggests comparable activity, with bromine likely enhancing stability and tissue retention .
Thioacetamide Derivatives
- 2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-substituted acetamides : Sulfur incorporation improves coordination with metal ions (e.g., Zn²⁺ in enzyme active sites), enhancing antimicrobial and anticancer profiles .
Physicochemical Properties
Crystallographic data reveal key structural differences:
| Compound | Dihedral Angle (Phenyl vs. Quinazoline) | Bond Lengths (Å) (C=O, N–C) | Packing Features | References |
|---|---|---|---|---|
| N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | Not reported | C=O: ~1.21; N–C: ~1.35 | Likely π-π stacking due to aromatic cores | [10, 12] |
| N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide | 66.4° | C=O: 1.221; N–C: 1.347 | N–H⋯O hydrogen bonds stabilize crystal lattice | [8] |
Biological Activity
N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a bromophenyl group and a quinazoline moiety, contributing to its unique biological properties. Its molecular formula is .
Synthesis:
The synthesis typically involves:
- Starting Materials: 3-bromophenylamine and 2-methylquinazolin-4-ol.
- Coupling Reaction: The two components are reacted using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Purification: The product is purified through recrystallization or column chromatography.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including:
- Enzymes and Receptors: It may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Signaling Pathways: The compound potentially modulates pathways related to apoptosis and inflammation, indicating a multifaceted mechanism of action.
Anticancer Properties
This compound has shown promise in various studies as an anticancer agent. For instance:
- Cell Viability Assays: In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Molecular Docking Studies: These studies suggest strong binding affinity to targets associated with cancer progression, supporting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition Studies: Research indicates that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation: It has been observed to reduce levels of pro-inflammatory cytokines in experimental models, indicating a potential role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | Chlorine instead of Bromine | Similar anticancer properties but varied potency |
| N-(3-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | Fluorine substitution | Enhanced solubility; potential for different reactivity |
| N-(3-iodophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | Iodine substitution | Increased lipophilicity; may affect bioavailability |
The presence of bromine in this compound distinguishes it from other analogs, influencing its reactivity and biological activity compared to chlorinated or fluorinated derivatives.
Case Studies and Research Findings
Numerous studies have explored the biological activity of quinazoline derivatives, including this compound:
- Study on Anticancer Activity: A recent study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
- Anti-inflammatory Research: Another study reported significant reductions in paw edema in animal models treated with this compound, suggesting efficacy comparable to standard anti-inflammatory drugs .
Q & A
Q. What are the key steps in synthesizing N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and which characterization techniques confirm its structure?
The synthesis typically involves multi-step reactions, starting with the coupling of a bromophenyl derivative with a quinazoline precursor. Critical steps include:
- Nucleophilic substitution to attach the quinazolin-4-yloxy group to the acetamide backbone.
- Temperature-controlled condensation (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency .
- Purification via column chromatography to isolate the target compound. Characterization employs:
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What functional groups in the compound influence its reactivity and potential biological interactions?
Key functional groups include:
- Quinazoline ring : The 2-methylquinazolin-4-yloxy group enables π-π stacking with aromatic residues in enzyme active sites, critical for binding interactions .
- Acetamide linker : The oxygen atom participates in hydrogen bonding, enhancing solubility and target affinity .
- 3-Bromophenyl group : The bromine atom acts as a halogen bond donor, influencing pharmacokinetic properties like metabolic stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents reduce side reactions .
- Catalyst selection : Bases like triethylamine or DBU can accelerate condensation steps by deprotonating reactive intermediates .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
- Real-time monitoring : Use HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What computational and experimental methods elucidate the compound's mechanism of action against biological targets?
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses with kinases or receptors, highlighting interactions with the quinazoline core and bromophenyl moiety .
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorescence-based or radiometric assays .
- SAR studies : Compare analogs with modified substituents (e.g., replacing bromine with chlorine) to identify critical pharmacophores .
Q. How do structural modifications of the quinazoline ring affect the compound's pharmacological properties?
- Methyl substitution at C-2 : Enhances metabolic stability by sterically shielding the quinazoline core from oxidative degradation .
- Oxyacetamide linker : Lengthening the chain improves membrane permeability but may reduce target specificity .
- Heteroatom introduction (e.g., replacing oxygen with sulfur): Alters electronic properties, impacting binding kinetics and selectivity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Cross-validation assays : Replicate key experiments (e.g., cytotoxicity assays) using standardized protocols (e.g., MTT vs. resazurin assays) to rule out methodological variability .
- Structural characterization : Confirm compound identity via X-ray crystallography or 2D-NMR to exclude batch-to-batch impurities .
- Meta-analysis : Compare datasets across studies to identify trends (e.g., higher potency in cancer cell lines with overexpressed EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
